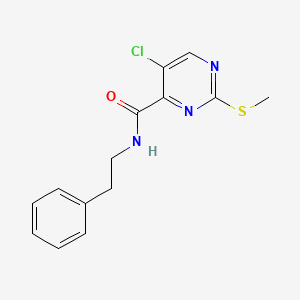![molecular formula C17H20N6O2S B12159959 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: is a compound with a complex structure, combining elements from both the triazole and thienopyrimidine families. Let’s break it down:
Triazole: The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Thienopyrimidine: The thienopyrimidine moiety consists of a pyrimidine ring fused with a thiophene ring. These compounds exhibit interesting pharmacological properties.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups or alter the triazole and thienopyrimidine rings.
Reduction: Reduction reactions may lead to the formation of intermediates or derivatives.
Substitution: Substituents on the cyclopentylethyl group or other positions can be replaced by different functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reagents like hydrogen peroxide (for oxidation) or hydrazine (for reduction) may be used.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assessing its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory effects.
Industry: Potential use in materials science, catalysis, or drug development.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to other triazole-containing molecules. Its uniqueness lies in the fusion of the triazole and thienopyrimidine moieties, which could confer novel properties.
Properties
Molecular Formula |
C17H20N6O2S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H20N6O2S/c24-14(9-23-10-18-12-7-8-26-15(12)16(23)25)20-17-19-13(21-22-17)6-5-11-3-1-2-4-11/h7-8,10-11H,1-6,9H2,(H2,19,20,21,22,24) |
InChI Key |
FEFJRQYUHGPWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12159888.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)

![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)

![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)
![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159937.png)


